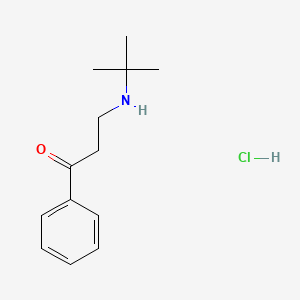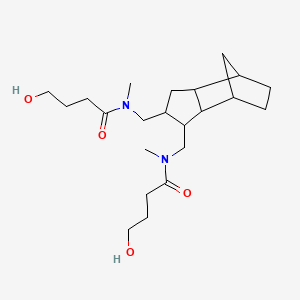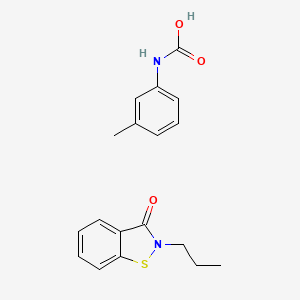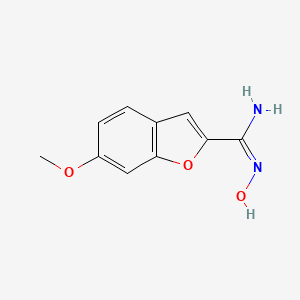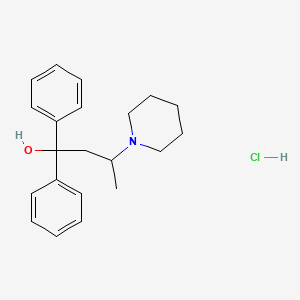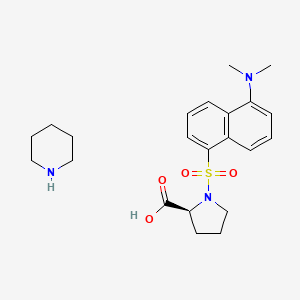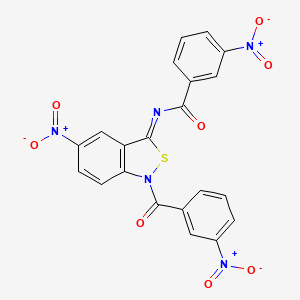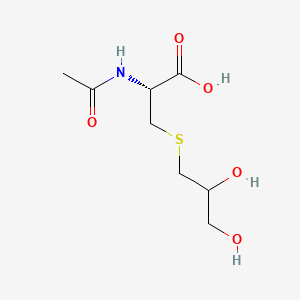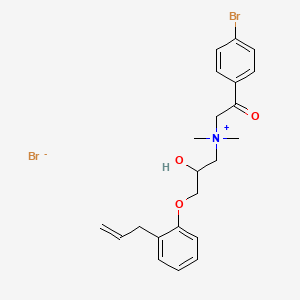
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro es un compuesto orgánico complejo que presenta un anillo de benceno bromado, un grupo etanamonio y una porción fenoxipropil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro típicamente implica múltiples pasos. Una ruta común incluye la bromación de un derivado de benceno seguido de la introducción del grupo etanamonio a través de una serie de reacciones de sustitución. La porción fenoxipropil se une luego mediante una reacción de eterificación. El producto final se obtiene después de la purificación y cristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para garantizar una alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de benceno bromado, utilizando reactivos como el hidróxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en el reemplazo del átomo de bromo con varios nucleófilos.
Aplicaciones Científicas De Investigación
Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro implica su interacción con objetivos moleculares específicos. El anillo de benceno bromado puede participar en reacciones de sustitución aromática electrófila, mientras que el grupo etanamonio puede interactuar con receptores biológicos. La porción fenoxipropil puede mejorar la solubilidad y biodisponibilidad del compuesto, facilitando su transporte y actividad dentro de los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Bencenoetanamonio, 4-cloro-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, cloruro
- Bencenoetanamonio, 4-fluoro-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, fluoruro
Singularidad
Bencenoetanamonio, 4-bromo-N-(2-hidroxi-3-(2-(2-propenil)fenoxi)propil)-N,N-dimetil-beta-oxo-, bromuro es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad y actividad biológica. El tamaño y la electronegatividad del átomo de bromo pueden afectar la interacción del compuesto con los objetivos moleculares, haciéndolo distinto de sus análogos cloro y flúor.
Propiedades
Número CAS |
105996-44-9 |
|---|---|
Fórmula molecular |
C22H27Br2NO3 |
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl]-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H27BrNO3.BrH/c1-4-7-18-8-5-6-9-22(18)27-16-20(25)14-24(2,3)15-21(26)17-10-12-19(23)13-11-17;/h4-6,8-13,20,25H,1,7,14-16H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
VNXJIZYCYMGERO-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC(COC1=CC=CC=C1CC=C)O)CC(=O)C2=CC=C(C=C2)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


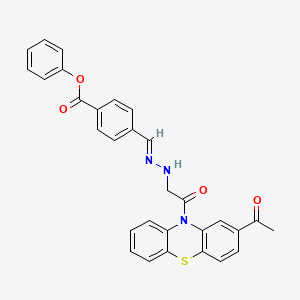

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
